3',5'-Difluorobiphenyl-4-carboxylic acid

Transthyretin amyloidosis Protein-ligand crystallography Fluorine SAR

Regioisomerically-defined fluorinated biphenyl building block with precisely placed 3',5'-difluoro substitution. Validated by a 1.54 Å co-crystal structure with transthyretin (PDB: 2B9A), this meta-fluorination pattern locks the compound into a distinct inner-pocket binding mode via Ser117/117' hydrogen bonds—unlike the outer-pocket binding of 2',6'-difluoro isomers. The 3'-fluoro motif slows cytochrome P450-mediated oxidation, essential for metabolic stability SAR studies. Ensure your TTR inhibitor or computational fluorine-effect modeling uses the correct regioisomer.

Molecular Formula C13H8F2O2
Molecular Weight 234.20 g/mol
CAS No. 350682-84-7
Cat. No. B1588576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Difluorobiphenyl-4-carboxylic acid
CAS350682-84-7
Molecular FormulaC13H8F2O2
Molecular Weight234.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=CC(=C2)F)F)C(=O)O
InChIInChI=1S/C13H8F2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)
InChIKeyVCEFNMHMLWBFNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3',5'-Difluorobiphenyl-4-carboxylic Acid (CAS 350682-84-7): Supplier-Grade Fluorinated Biphenyl Carboxylic Acid for TTR Amyloid Inhibition and Medicinal Chemistry Research


3',5'-Difluorobiphenyl-4-carboxylic acid (CAS 350682-84-7) is a fluorinated biphenyl carboxylic acid derivative (C₁₃H₈F₂O₂, MW 234.20) characterized by two fluorine atoms at the 3' and 5' positions of the biphenyl scaffold and a para-carboxylic acid group . The compound belongs to the class of diflunisal analogues and has been structurally characterized in complex with human transthyretin (TTR) at 1.54 Å resolution (PDB ID: 2B9A), revealing its utility as a TTR amyloidogenesis inhibitor [1][2].

Why 3',5'-Difluorobiphenyl-4-carboxylic Acid Cannot Be Replaced by Other Fluorinated Biphenyl Carboxylic Acids


Fluorinated biphenyl carboxylic acids with identical molecular formulas (C₁₃H₈F₂O₂) exhibit markedly different biological and physicochemical profiles depending on the precise positioning of fluorine substituents. Direct comparative data demonstrate that moving the fluorine atoms from the meta (3',5') to the ortho (2',6') positions fundamentally reverses binding orientation within the transthyretin (TTR) hormone binding pocket, altering hydrogen-bonding networks and electrostatic interactions with critical lysine and serine residues [1]. Additionally, fluorine substitution at specific ring positions differentially modulates metabolic stability; 3'-fluoro-biphenyl-4-carboxylic acid is transformed significantly more slowly by microbial cytochrome P450 models than its non-fluorinated counterpart, establishing that even a single fluorine positional change alters oxidative susceptibility [2][3]. These position-specific effects preclude generic substitution among regioisomers and underscore the necessity of selecting the exact compound for structure-activity relationship (SAR) studies and inhibitor development.

Quantitative Differentiation of 3',5'-Difluorobiphenyl-4-carboxylic Acid Against Key Comparators


TTR Binding Orientation Reversal: Meta-Fluorine (3',5') vs Ortho-Fluorine (2',6') Positioning

In a head-to-head crystallographic comparison, the target compound (3',5'-difluorobiphenyl-4-carboxylic acid, designated Compound 18) and its ortho-fluorinated regioisomer 2',6'-difluorobiphenyl-4-carboxylic acid (Compound 20) bind to the TTR tetramer in opposite orientations [1]. The meta-fluorinated compound (18) orients its carboxylate group into the inner binding pocket, forming hydrogen bonds with Ser117/117', while the ortho-fluorinated analog (20) places its carboxylate in the outer pocket, engaging in electrostatic interactions with Lys15/15' ε-ammonium groups [1]. Both compounds exhibited high inhibitory activity and were among eight analogues demonstrating excellent binding selectivity in human plasma (binding stoichiometry >0.50, with a theoretical maximum of 2.0 inhibitors per TTR tetramer) [1].

Transthyretin amyloidosis Protein-ligand crystallography Fluorine SAR Amyloid inhibition

Metabolic Stability Enhancement: Fluorination at the 3'-Position Reduces Cytochrome P450-Mediated Oxidation

A chemical-microbial study using Cunninghamella elegans (a eukaryotic model containing cytochromes P450 that mimic in vivo oxidation) demonstrated that biphenyl-4-carboxylic acid is completely transformed to 4'-hydroxybiphenyl-4-carboxylic acid, whereas the 4'-fluoro analogue remains entirely untransformed [1][2]. Crucially, 3'-fluoro-biphenyl-4-carboxylic acid undergoes transformation more slowly than the non-fluorinated parent compound, establishing that a single fluorine at the 3'-position attenuates metabolic oxidation [1][2]. The target compound bears two fluorine atoms at the 3' and 5' positions, suggesting further metabolic stabilization by blocking oxidation at both meta sites of the distal phenyl ring.

Drug metabolism Fluorine block strategy Cunninghamella elegans model Biphenyl carboxylic acid

Electronic Structure Modulation: Fluorination Alters HOMO-LUMO Gap and Molecular Electrostatic Potential

Density functional theory (DFT) studies at the B3LYP/6-311++G(d,p) level comparing biphenyl-4-carboxylic acid (BCA), 2,4-difluorobiphenyl (DFB), and 4-acetylbiphenyl (ACB) demonstrate that fluorine substitution significantly modulates electronic properties including HOMO-LUMO gap, Mulliken charge distribution, and molecular electrostatic potential (MESP) [1]. While the target compound (3',5'-difluoro) was not directly computed in this study, the observed electronic perturbations in 2,4-difluorobiphenyl relative to non-fluorinated BCA provide a class-level inference that difluorination alters frontier orbital energies and charge distribution, which can impact molecular recognition and reactivity.

DFT calculation Electronic properties Fluorine substituent effect Biphenyl carboxylic acid

Crystallographically Defined Binding Mode: Inner Pocket Ser117 Hydrogen Bonding

The 1.54 Å resolution X-ray crystal structure of TTR complexed with 3',5'-difluorobiphenyl-4-carboxylic acid (PDB ID: 2B9A) reveals precise atomic details of ligand binding [1][2]. The compound occupies the inner binding pocket of the TTR tetramer, with the carboxylate group positioned to form hydrogen bonds with Ser117 and Ser117' residues [1][3]. This orientation contrasts with that of the ortho-fluorinated analog (Compound 20), which occupies the outer pocket and interacts with Lys15/15' [3]. The defined binding mode provides a structural basis for the compound's TTR amyloid inhibitory activity and enables structure-guided optimization.

X-ray crystallography Protein-ligand interactions TTR stabilizer Hydrogen bonding

Recommended Application Scenarios for 3',5'-Difluorobiphenyl-4-carboxylic Acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Transthyretin (TTR) Amyloid Inhibitors

The compound serves as a defined regioisomeric probe for investigating how meta- versus ortho-fluorination influences binding orientation and inhibitory mechanism within the TTR hormone binding pocket [1]. Its distinct inner-pocket binding mode (hydrogen bonding to Ser117/117') contrasts sharply with the outer-pocket orientation of the 2',6'-difluoro regioisomer, enabling controlled comparative studies of binding thermodynamics and amyloidogenesis inhibition [1].

Metabolic Stability Optimization via Strategic Fluorine Placement

Given that 3'-fluoro substitution slows cytochrome P450-mediated oxidation in microbial models [2][3], this compound provides a scaffold for evaluating whether dual meta-fluorination (3',5') further enhances metabolic stability. It is particularly suited for studies aiming to correlate fluorine position with oxidative half-life in eukaryotic cytochrome P450 systems.

X-ray Crystallography and Structure-Based Drug Design

With a high-resolution (1.54 Å) crystal structure available in complex with TTR [4][5], the compound can be used as a reference ligand for soaking experiments, molecular replacement phasing, or as a starting scaffold for fragment-based lead optimization targeting TTR amyloidosis or related hormone-binding proteins.

Computational Chemistry and DFT Benchmarking

The compound's difluorinated biphenyl carboxylic acid core is structurally analogous to systems for which DFT-calculated electronic descriptors (HOMO-LUMO gap, MESP, NBO charges) are available [6]. It can serve as a validation target for computational models predicting fluorine substituent effects on electronic properties and intermolecular interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3',5'-Difluorobiphenyl-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.